Welcome to the BenchChem Online Store!
molecular formula C14H19NO4 B1609523 Methyl 3-(2-morpholin-4-ylethoxy)benzoate CAS No. 249937-00-6

Methyl 3-(2-morpholin-4-ylethoxy)benzoate

Cat. No. B1609523
M. Wt: 265.3 g/mol
InChI Key: VOYSHDFODOJUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06316466B1

Procedure details

A mixture of methyl 3-hydroxybenzoate (8.0 g, 56 mmol) and 4-(2-chloroethyl)-morpholine hydrochloride (15.7 g, 84 mmol) and potassium carbonate (11.5 g, 83 mmol) in toluene (50 ml) was heated at reflux. After 4 days, the reaction mixture was cooled to room temperature and diluted with ethyl acetate. The organic layer was washed with water and then extracted with dilute hydrochloric acid. The acidic layer was separated, basified with 5 N sodium hydroxide and the product was extracted into ethyl acetate. The organics were removed in vacuo and the residue was purified by flash chromatography (elution gradient 3% acetone/methylene chloride) to give methyl 3-(2-morpholin-4-ylethoxy)benzoate (9.0 g) as an oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].Cl.Cl[CH2:14][CH2:15][N:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[N:16]1([CH2:15][CH2:14][O:1][C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=2)[C:5]([O:7][CH3:8])=[O:6])[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1
Name
Quantity
15.7 g
Type
reactant
Smiles
Cl.ClCCN1CCOCC1
Name
Quantity
11.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
WASH
Type
WASH
Details
The organic layer was washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The acidic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organics were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (elution gradient 3% acetone/methylene chloride)

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
N1(CCOCC1)CCOC=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.